19,20-Epoxycytochalasin D

Antimalarial Antiparasitic Selectivity Index

19,20-Epoxycytochalasin D is a fungal metabolite from Nemania sp. featuring a unique 19,20-epoxide moiety. It exhibits potent antiplasmodial activity against both chloroquine-sensitive and -resistant P. falciparum strains (IC50 0.04 µM) with an exceptional selectivity index (>216–238) versus mammalian Vero cells. Unlike parent cytochalasin D, its primary differentiation is targeted antiparasitic action with a distinct cytotoxicity gradient across solid tumor lines. This privileged scaffold is ideal for antimalarial drug discovery, SAR studies, and focused cytotoxicity screens. Available in high purity for research use.

Molecular Formula C30H37NO7
Molecular Weight 523.6 g/mol
Cat. No. B15560602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19,20-Epoxycytochalasin D
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9-/t15-,16+,20?,21-,22-,23+,24+,26+,27+,29-,30-/m0/s1
InChIKeyWHJRAYUHVRYTTH-CIDHDKDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

19,20-Epoxycytochalasin D: A Distinct Epoxy-Cytochalasin for Antimalarial and Cytotoxicity Profiling


19,20-Epoxycytochalasin D is a fungal metabolite belonging to the cytochalasin class, originally isolated from the endophytic fungus Nemania sp. UM10M [1]. Characterized by a unique 19,20-epoxide moiety, this compound exhibits potent in vitro antiplasmodial activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum while maintaining a favorable selectivity index (>216–238) against mammalian Vero cells [1]. Its molecular formula is C30H37NO7, with a molecular weight of 523.62 g/mol and CAS number 191349-10-7 [2]. Unlike the parent cytochalasin D, which is a well-known actin polymerization inhibitor (IC50 25 nM) , 19,20-epoxycytochalasin D's primary documented differentiation lies in its targeted antiparasitic activity and a distinct cytotoxicity profile across solid tumor cell lines [1][3].

Why Generic Cytochalasin Substitution Fails: Critical Differentiators of 19,20-Epoxycytochalasin D


Within the cytochalasin family, minor structural variations—particularly the presence and stereochemistry of the epoxide group—radically alter biological activity profiles. While cytochalasin D is widely used as a potent actin polymerization inhibitor (IC50 25 nM) , its 19,20-epoxy derivative demonstrates a divergent primary activity: potent and selective antiplasmodial action against Plasmodium falciparum with minimal mammalian cytotoxicity [1]. Furthermore, among 19,20-epoxy analogs themselves, quantitative differences in potency and selectivity are profound. For instance, 18-deoxy-19,20-epoxy-cytochalasin C shows 14-fold lower antiplasmodial potency (IC50 0.56 µM vs. 0.04 µM for the D analog against the D6 strain) and a >12-fold lower selectivity index (SI >17 vs. >216) [1]. These disparities underscore that generic substitution among cytochalasins is scientifically invalid for applications requiring specific antiplasmodial activity or defined cytotoxicity thresholds.

Quantitative Differentiation of 19,20-Epoxycytochalasin D: Head-to-Head Comparator Data


Anti-Plasmodial Potency and Selectivity: Superior Profile Versus Closest Epoxy-Analogs

19,20-Epoxycytochalasin D demonstrates sub-50 ng/mL in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and -resistant (W2) strains of P. falciparum, with IC50 values of 0.04 µM (22 ng/mL) for both strains [1]. This potency is comparable to artemisinin (IC50 0.02 µM and 0.01 µM, respectively) and chloroquine (0.03 µM and 0.31 µM) [1]. Importantly, its Selectivity Index (SI = IC50,cytotoxicity / IC50,antiplasmodial) exceeds 216 for D6 and 238 for W2 strains, calculated using Vero cell cytotoxicity data (IC50 >4760 ng/mL, or >9.1 µM) [1]. In contrast, the closest analog 19,20-epoxycytochalasin C exhibits higher IC50 values of 0.07 µM (37 ng/mL, D6) and 0.05 µM (28 ng/mL, W2), yielding lower selectivity indices of >128.6 and >170, respectively [1]. The 18-deoxy analog (compound 3) is significantly less potent (IC50 0.56 µM, D6; 0.19 µM, W2) and markedly less selective (SI >17 and >47.6) [1].

Antimalarial Antiparasitic Selectivity Index

Differential Cytotoxicity Across Solid Tumor and Epithelial Cell Lines

19,20-Epoxycytochalasin D exhibits a unique and quantifiable cytotoxicity fingerprint that distinguishes it from both parent cytochalasin D and closely related epoxy-analogs. Against a panel of human cancer cell lines, it shows moderate toxicity to BT-549 (breast carcinoma, IC50 7.84 µM), LLC-PK11 (pig kidney epithelial, IC50 8.4 µM), and P388 (murine leukemia, IC50 0.16 µM) while displaying no cytotoxicity (IC50 >10 µM) against SK-MEL (melanoma), KB (epidermal carcinoma), or SKOV3 (ovarian carcinoma) [1]. In contrast, cytochalasin D is a potent actin polymerization inhibitor (IC50 25 nM) with a broad spectrum of cytotoxicity . Within the epoxy-cytochalasin series, 19,20-epoxycytochalasin C shows toxicity primarily to SK-MEL (IC50 8.02 µM) , while 18-deoxy-19,20-epoxy-cytochalasin C exhibits a different profile altogether [2]. This cell line-specific toxicity pattern is not predicted by structural similarity alone and must be experimentally verified.

Cytotoxicity Cancer Cell Lines Selective Toxicity

Structural Identity: Definitive Stereochemical Assignment via X-ray Crystallography

The correct stereochemical configuration of 19,20-epoxycytochalasin D is essential for understanding its biological activity and for ensuring procurement of the correct molecular entity. The original assignment of 19(αH),20(αH)-epoxycytochalasin D was revised to 19(βH),20(αH)-epoxycytochalasin D based on comprehensive spectroscopic analysis (1H NMR, 13C NMR, HMQC, HMBC, NOESY) and confirmed by single-crystal X-ray diffraction analysis [1]. This revision is critical because cytochalasin stereochemistry directly impacts binding affinity and biological function. For example, cytochalasin D itself is a well-characterized actin polymerization inhibitor (IC50 25 nM) with defined stereochemical requirements , while mis-assigned stereoisomers may exhibit drastically different or reduced activity. The X-ray crystal structure of 19,20-epoxycytochalasin D (CCDC deposition number 286810) provides an unambiguous reference standard for quality control and material verification [1].

Stereochemistry Structural Revision X-ray Crystallography

Phytotoxicity Profile: Comparable to Analogs but with Distinct Ranking

19,20-Epoxycytochalasin D exhibits moderate phytotoxic activity when evaluated against lettuce and bentgrass, providing a comparative benchmark against its epoxy-analog counterparts. At a concentration of 1 mg/mL, the compound ranks 3 (on a scale of 0–5) against lettuce and 3 against bentgrass [1]. In the same assay, 19,20-epoxycytochalasin C scored 3 against lettuce and 2 against bentgrass, while 18-deoxy-19,20-epoxy-cytochalasin C scored 3 against lettuce and 4 against bentgrass [1]. This differential ranking indicates that the 19,20-epoxide moiety and additional structural features confer slightly enhanced phytotoxicity relative to the C analog against bentgrass, but reduced activity compared to the 18-deoxy derivative. The phytotoxic activity of 19,20-epoxycytochalasin D is a secondary, non-selective effect that may be relevant for applications in plant biology or herbicide discovery, but is not its primary differentiating feature.

Phytotoxicity Herbicide Plant Biology

Optimal Research Applications for 19,20-Epoxycytochalasin D Based on Quantitative Evidence


Antimalarial Lead Optimization: High Selectivity Scaffold

Use 19,20-epoxycytochalasin D as a privileged scaffold for antimalarial drug discovery due to its sub-50 ng/mL potency against both chloroquine-sensitive and -resistant P. falciparum strains and exceptional selectivity index (>216–238) relative to mammalian Vero cells [1]. The compound's favorable safety window (no cytotoxicity at 4.76 µg/mL) makes it a superior starting point for medicinal chemistry optimization compared to the less selective 19,20-epoxycytochalasin C (SI >128–170) or the poorly selective 18-deoxy analog (SI >17–47) [1].

Cancer Cell Line Panel Screening: Probe for Selective Toxicity

Employ 19,20-epoxycytochalasin D in focused cytotoxicity screens to investigate differential sensitivity among cancer cell types. The compound exhibits a sharp activity gradient: potent against P388 leukemia cells (IC50 0.16 µM), moderate against BT-549 breast carcinoma (7.84 µM) and LLC-PK11 epithelial cells (8.4 µM), but inactive (>10 µM) against SK-MEL melanoma, KB carcinoma, and SKOV3 ovarian cells [1][2]. This profile is distinct from that of cytochalasin D (broad actin inhibitor) and 19,20-epoxycytochalasin C (primarily SK-MEL active), making it a valuable tool for dissecting cell line-specific cytochalasin response pathways.

Structure-Activity Relationship (SAR) Studies: Epoxide Moiety Contributions

Utilize 19,20-epoxycytochalasin D as a key reference compound in SAR studies aimed at understanding how the 19,20-epoxide and C18 substitution patterns influence antiplasmodial potency, cytotoxicity, and phytotoxicity. The direct comparator data available for epoxy-C, 18-deoxy-epoxy-C, and parent cytochalasin D [1][2] allow researchers to isolate the contributions of the epoxide ring and C18 hydroxy group to biological activity, guiding the rational design of next-generation cytochalasin derivatives with improved therapeutic indices.

Phytotoxin Reference Standard for Plant Biology

Apply 19,20-epoxycytochalasin D as a moderate phytotoxic control in plant biology experiments, where its activity against both lettuce and bentgrass (rank 3/5 for both species at 1 mg/mL) provides a defined benchmark for comparing the herbicidal effects of novel compounds [1]. The differential ranking among epoxy-cytochalasin analogs (epoxy-C: lettuce 3, bentgrass 2; 18-deoxy: lettuce 3, bentgrass 4) [1] enables selection of the most appropriate tool for specific plant model systems.

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